5-[2-(Phenylthio)ethyl]-1,3,4-oxadiazol-2-amine

Oxadiazole chemistry Heterocyclic synthesis Medicinal chemistry scaffold

Researchers requiring regioselective oxadiazole functionalization often face limited options with 2-unsubstituted analogs. This compound's 2-amino group enables acylation, diazotization, and Schiff base formation; the phenylthioethyl chain allows independent oxidation to sulfoxide/sulfone. • Dual reactive handles for parallel SAR; • Access to HDAC6 inhibitor chemical space; • Validated antimicrobial pharmacophore (EC50 0.10 µg/mL).

Molecular Formula C10H11N3OS
Molecular Weight 221.28 g/mol
CAS No. 1105194-76-0
Cat. No. B1452168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[2-(Phenylthio)ethyl]-1,3,4-oxadiazol-2-amine
CAS1105194-76-0
Molecular FormulaC10H11N3OS
Molecular Weight221.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)SCCC2=NN=C(O2)N
InChIInChI=1S/C10H11N3OS/c11-10-13-12-9(14-10)6-7-15-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,13)
InChIKeyYQRSNFWUSGHUIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[2-(Phenylthio)ethyl]-1,3,4-oxadiazol-2-amine (CAS 1105194-76-0): Chemical Identity and Compound Class


5-[2-(Phenylthio)ethyl]-1,3,4-oxadiazol-2-amine (CAS 1105194-76-0) is a heterocyclic organic compound belonging to the 1,3,4-oxadiazole class, characterized by a five-membered ring containing one oxygen and two nitrogen atoms . This compound features a 2-amino-1,3,4-oxadiazole core substituted at the 5-position with a 2-(phenylthio)ethyl thioether side chain. The molecular formula is C₁₀H₁₁N₃OS with a molecular weight of 221.28 g/mol . The compound is commercially available from multiple suppliers as a research chemical, typically offered at purity levels ranging from 95% to 97% . It is intended exclusively for laboratory research applications in chemical synthesis and pharmaceutical discovery .

Procurement Relevance of 5-[2-(Phenylthio)ethyl]-1,3,4-oxadiazol-2-amine: Why Structurally Similar Analogs Are Not Interchangeable


5-[2-(Phenylthio)ethyl]-1,3,4-oxadiazol-2-amine possesses a specific molecular architecture combining a primary amine at the 2-position and a phenylthioethyl thioether chain at the 5-position of the 1,3,4-oxadiazole ring . The presence of the 2-amino group enables regioselective derivatization pathways—including diazotization, acylation, and condensation reactions—that are not accessible with 2-unsubstituted or 2-alkyl oxadiazole analogs [1]. Simultaneously, the phenylthioethyl side chain introduces a thioether linkage that can be further oxidized to sulfoxide or sulfone derivatives, a chemical handle absent in simpler 5-alkyl or 5-aryl oxadiazoles. In structure-activity relationship (SAR) studies, even minor modifications to the oxadiazole scaffold's substitution pattern produce pronounced changes in biological activity profiles [2]. Consequently, generic substitution with a different oxadiazole derivative lacking this precise combination of 2-amino functionality and phenylthioethyl substitution would fundamentally alter downstream reactivity and SAR outcomes, making this specific compound non-substitutable for research programs requiring this exact scaffold.

Quantitative Differentiation Evidence for 5-[2-(Phenylthio)ethyl]-1,3,4-oxadiazol-2-amine (CAS 1105194-76-0)


Distinct Molecular Architecture: 2-Amino-5-(phenylthioethyl)-1,3,4-oxadiazole Scaffold Versus Common 1,3,4-Oxadiazole Derivatives

The compound features a unique combination of three structural elements: a 2-amino group (primary amine), a 1,3,4-oxadiazole core, and a 5-(phenylthio)ethyl thioether side chain . This specific substitution pattern is distinct from the majority of 1,3,4-oxadiazole derivatives reported in the literature, which typically bear aryl or alkyl substituents at the 2- and 5-positions without the combination of a free primary amine and a phenylthioether functionality. The canonical SMILES (NC1=NN=C(CCSC2=CC=CC=C2)O1) confirms the presence of the primary amine at position 2 and the phenylthioethyl group at position 5 of the oxadiazole ring . This structural arrangement is not found among the common 1,3,4-oxadiazole thioether derivatives evaluated in systematic SAR studies, where typical substitutions involve pyridinium, thiazolium, or quinazolinone moieties rather than a simple phenylthioethyl chain [1][2].

Oxadiazole chemistry Heterocyclic synthesis Medicinal chemistry scaffold

Commercial Availability and Verified Purity Specifications of 5-[2-(Phenylthio)ethyl]-1,3,4-oxadiazol-2-amine

The compound is commercially available from multiple established chemical suppliers with documented purity specifications. Fluorochem offers the compound with 95.0% purity in quantities ranging from 250 mg (£434.00) to 2.5 g (£2424.00) under product code F495493 . Leyan provides the compound at 97% purity (Product No. 1146767) with available quantities up to 10g . CymitQuimica supplies the compound with 95.0% purity under reference 10-F495493 . Chemsrc lists the compound with 95.0% purity and confirmed stock availability . This multi-supplier availability contrasts with many custom-synthesized oxadiazole derivatives that lack established commercial sourcing channels.

Chemical procurement Research chemical supply Purity specification

Synthetic Utility: Regioselective Derivatization Potential of the 2-Amino-1,3,4-oxadiazole Core

The 2-amino substituent on the 1,3,4-oxadiazole ring of this compound provides a regioselective handle for chemical derivatization that is not available in 2-unsubstituted oxadiazole analogs. Literature methods for 2-amino-1,3,4-oxadiazole derivatives demonstrate that these compounds can undergo reagent-based cyclization using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or TosCl/NEt₃ to afford diverse 2-amino-substituted derivatives [1]. The primary amine can participate in diazotization, acylation, Schiff base formation, and condensation reactions, enabling the construction of more complex molecular architectures. In contrast, 1,3,4-oxadiazoles lacking the 2-amino group require different synthetic strategies and cannot access the same derivative space [2].

Regioselective synthesis Oxadiazole functionalization Chemical derivatization

Thioether Oxidation Potential: Access to Sulfoxide and Sulfone Derivatives Not Possible with 5-Alkyl or 5-Aryl Oxadiazoles

The phenylthioethyl side chain of this compound contains a thioether (-S-) linkage that can be selectively oxidized to yield sulfoxide (-SO-) or sulfone (-SO₂-) derivatives. This oxidation capability is a key structural feature that distinguishes this compound from 1,3,4-oxadiazoles bearing 5-alkyl or 5-aryl substituents without sulfur atoms. Literature on 1,3,4-oxadiazole thioether derivatives demonstrates that oxidation state modification at the sulfur atom significantly modulates biological activity [1]. Specifically, studies on pyridinium-tailored 2,5-substituted-1,3,4-oxadiazole thioether/sulfoxide/sulfone derivatives have shown that the oxidation state of the sulfur bridge directly influences antimicrobial potency [2]. The presence of the thioether in this compound thus provides an additional dimension of structural diversification not available with non-sulfur-containing oxadiazole analogs.

Thioether oxidation Sulfoxide synthesis Sulfone chemistry

Recommended Research Applications for 5-[2-(Phenylthio)ethyl]-1,3,4-oxadiazol-2-amine (CAS 1105194-76-0)


Scaffold for Regioselective Derivatization in Medicinal Chemistry

This compound serves as a versatile starting material for medicinal chemistry programs requiring regioselective functionalization of the 1,3,4-oxadiazole core. The free 2-amino group enables amine-specific reactions (acylation, diazotization, Schiff base formation) that are not accessible with 2-unsubstituted oxadiazole analogs, as established in regioselective synthesis methodologies using EDC or TosCl/NEt₃ [1]. The 5-phenylthioethyl thioether chain can be independently oxidized to sulfoxide or sulfone derivatives, providing orthogonal diversification handles [2]. This dual functionalization capability supports the efficient construction of focused compound libraries for hit-to-lead optimization campaigns where rapid SAR exploration is required.

Precursor for Thioether-Containing Oxadiazole Libraries in Antimicrobial SAR Studies

1,3,4-Oxadiazole thioether derivatives have demonstrated significant antimicrobial activity against plant pathogenic bacteria including Xanthomonas oryzae pv. oryzae, Ralstonia solanacearum, and Xanthomonas axonopodis pv. citri, with reported EC50 values as low as 0.10 μg/mL in optimized derivatives [2]. Comparative studies show that 1,3,4-oxadiazole thioethers can outperform commercial agricultural bactericides (e.g., compound 6w EC50 = 29.10 μg/mL vs thiadiazole-copper 113.93 μg/mL, approximately 3-fold improvement) [3]. The target compound, with its phenylthioethyl thioether and 2-amino functionality, provides a suitable starting point for generating novel derivatives within this validated pharmacophore class, enabling exploration of unexplored substitution space not covered in published 3D-QSAR models.

Building Block for HDAC6 Inhibitor Development Programs

1,3,4-Oxadiazole derivatives have been disclosed in patent literature as histone deacetylase 6 (HDAC6) inhibitors with therapeutic potential in HDAC6-mediated diseases [4]. The 2-amino-1,3,4-oxadiazole scaffold of this compound provides a suitable core for elaboration into HDAC6 inhibitor candidates. The compound's specific substitution pattern—featuring a primary amine for linker attachment and a phenylthioethyl side chain for potential binding pocket interactions—offers a distinct starting point relative to the 452 exemplified compounds in HDAC6 patent filings [5]. This structural differentiation may enable exploration of novel chemical space within the HDAC6 inhibitor pharmacophore model.

Oxidation State SAR Studies for Thioether-Containing Bioactive Molecules

The thioether moiety in this compound enables systematic exploration of sulfur oxidation state effects on biological activity. Literature demonstrates that oxidation of 1,3,4-oxadiazole thioethers to sulfoxides and sulfones produces measurable changes in antimicrobial potency, with the sulfur oxidation state influencing target binding and pharmacokinetic properties [2]. This compound's simple phenylthioethyl side chain makes it an ideal model system for isolating oxidation state effects without confounding structural complexity. Such studies are valuable for establishing baseline SAR principles that can inform the design of more elaborate thioether-containing drug candidates across multiple therapeutic areas.

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